5-[(2,4-difluorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide
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Overview
Description
5-[(2,4-Difluorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-2-furamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Difluorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-2-furamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 2,4-difluorophenoxy methyl intermediate: This is achieved through the reaction of 2,4-difluorophenol with a suitable methylating agent under basic conditions.
Synthesis of the 3,5-dimethyl-4-nitro-1H-pyrazole intermediate: This involves nitration of 3,5-dimethylpyrazole followed by purification.
Coupling of intermediates: The two intermediates are coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amine is a common reaction, which can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Electrophilic substitution can be carried out using reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, amines, and various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its unique combination of aromatic and heterocyclic structures makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving oxidative stress and inflammation.
Mechanism of Action
The exact mechanism of action of 5-[(2,4-Difluorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-2-furamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in inflammatory or cancer pathways. The presence of the nitro group suggests potential involvement in redox reactions, which could modulate cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
5-[(2,4-Difluorophenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-furamide: Lacks the nitro group, which may result in different biological activities.
5-[(2,4-Difluorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-2-thiopheneamide: Contains a thiophene ring instead of a furan ring, which could affect its electronic properties.
Uniqueness
The presence of both the 2,4-difluorophenoxy and 3,5-dimethyl-4-nitro-1H-pyrazole moieties in 5-[(2,4-Difluorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-2-furamide makes it unique. This combination of functional groups provides a distinct set of chemical and biological properties, potentially leading to novel applications in various fields.
Properties
Molecular Formula |
C19H18F2N4O5 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
5-[(2,4-difluorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H18F2N4O5/c1-11-18(25(27)28)12(2)24(23-11)8-7-22-19(26)17-6-4-14(30-17)10-29-16-5-3-13(20)9-15(16)21/h3-6,9H,7-8,10H2,1-2H3,(H,22,26) |
InChI Key |
XAQJLTASTKZTJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)F)F)C)[N+](=O)[O-] |
Origin of Product |
United States |
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